3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Description

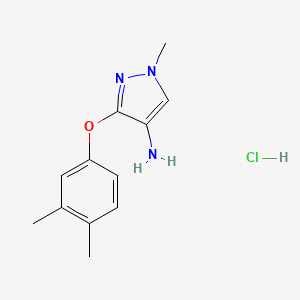

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 3,4-dimethylphenoxy substituent at position 3, a methyl group at position 1, and an amine group at position 2. Its hydrochloride salt form enhances solubility and stability. Its molecular formula is inferred as C₁₂H₁₆ClN₃O₂, with a molecular weight of 273.73 g/mol (calculated based on similar compounds) .

Properties

Molecular Formula |

C12H16ClN3O |

|---|---|

Molecular Weight |

253.73 g/mol |

IUPAC Name |

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3O.ClH/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H |

InChI Key |

YHHCEGDIMVGFQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3,4-dimethylphenol with 1-methylpyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the heterocyclic core, substituents, and pharmacological profiles. Key differences are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence: Pyrazole vs. Triazole: Pyrazole derivatives (e.g., target compound) prioritize compactness and metabolic stability, whereas triazole analogs (e.g., ) introduce bulkier, conjugated systems that may enhance receptor binding . Pyrrolidine vs.

Substituent Effects: 3,4-Dimethylphenoxy: Associated with β2-adrenergic antagonism and neuroprotective activity in related compounds (e.g., aminopropanol hydrochloride in ) . Methoxy vs.

Structural simplification (e.g., pyrazole core) may offer advantages in synthetic accessibility and pharmacokinetics over more complex triazole or morpholine-containing derivatives .

Research Findings and Data

Lipophilicity and Bioavailability

- Piperazine-based analogs () exhibit lower logP values (~1.5–2.0) due to polar amine groups, highlighting the pyrazole core’s balance between lipophilicity and solubility .

Biological Activity

3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride is a compound that belongs to the pyrazole class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₆ClN₃O

- Molecular Weight : 253.73 g/mol

- CAS Number : 1431968-05-6

Pharmacological Activities

The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound exhibits several notable pharmacological effects:

Anti-inflammatory Activity

Research indicates that compounds derived from the pyrazole structure can significantly inhibit inflammatory mediators. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro. One study reported that a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug (dexamethasone) at 1 µM .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

The mechanisms through which 3-(3,4-Dimethylphenoxy)-1-methylpyrazol-4-amine; hydrochloride exerts its effects are multifaceted:

- Inhibition of Inflammatory Mediators : The compound may inhibit the expression and activity of pro-inflammatory cytokines.

- Antibacterial Mechanism : It likely interacts with bacterial enzymes or cell wall synthesis pathways, leading to bacterial cell death.

- Apoptosis Induction in Cancer Cells : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.